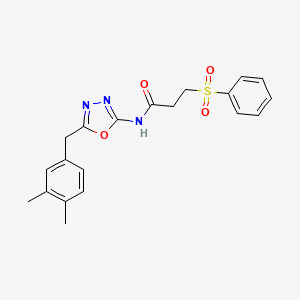

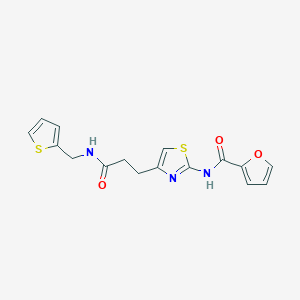

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline solid that is soluble in organic solvents like dimethyl sulfoxide and ethanol.

Applications De Recherche Scientifique

Antibacterial Activity

- Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar to the compound , have shown promising antibacterial activities. A study highlighted their effectiveness against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). Such compounds could also stimulate the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, enhancing plant resistance against bacterial leaf blight (Shi et al., 2015).

Antiepileptic Properties

- Novel series of compounds including the 1,3,4-oxadiazole moiety were synthesized and evaluated for anticonvulsant activities. The compounds were found to be effective in maximal electroshock seizure (MES) and other seizure models, suggesting potential for antiepileptic applications (Rajak et al., 2013).

Enzyme Inhibition

- A study on synthesized 1,3,4-oxadiazole bearing compounds revealed their potential in inhibiting the butyrylcholinesterase (BChE) enzyme, which is significant in the context of Alzheimer's disease and other neurodegenerative disorders. Molecular docking studies were conducted to explore the binding affinity and orientation in the active sites of human BChE protein (Khalid et al., 2016).

Antiviral Potential

- Compounds structurally analogous to the one have been studied for their potential as selective nonnucleoside inhibitors of cytomegalovirus (CMV) replication. These compounds demonstrated interference with viral DNA maturation and packaging, pointing to their potential use in CMV treatment (Buerger et al., 2001).

Herbicidal Activity

- N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides, a category of compounds that includes the subject compound, have been synthesized and assessed for herbicidal activities. This research contributes to the understanding of the structure-activity relationships in this class of compounds for potential use in pest management (Ren et al., 2000).

Antimicrobial Studies

- Further studies on N-substituted derivatives of 1,3,4-oxadiazoles have shown moderate to high antimicrobial activities against Gram-negative and Gram-positive bacteria, highlighting their potential in developing new antimicrobial agents (Khalid et al., 2016).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-14-8-9-16(12-15(14)2)13-19-22-23-20(27-19)21-18(24)10-11-28(25,26)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDKWXUMTYYPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2927273.png)

![N-[(1-Aminocyclohexyl)methyl]-2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetamide;hydrochloride](/img/structure/B2927276.png)

![2-[(2-ethoxyphenyl)amino]-N-(3-isopropylphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2927279.png)

![5-Ethyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2927282.png)

![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)

![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)

![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)

![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2927291.png)

![Benzo[d]thiazol-6-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2927295.png)